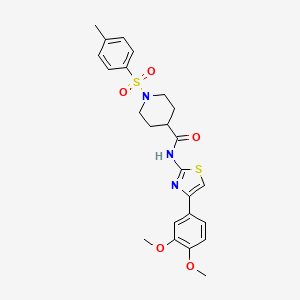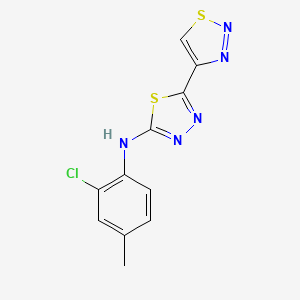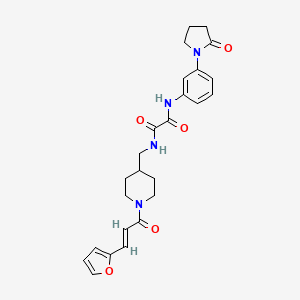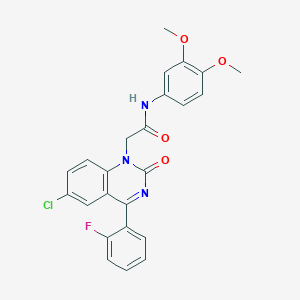
2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone is an organic compound with the empirical formula C18H18O4 . It is a solid substance and is part of a class of compounds known as chalcones. Chalcones are aromatic ketones that form the central core of many important biological compounds .
Synthesis Analysis
Chalcones, including 2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone, are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They can be synthesized through acylation, alkylations, and sulfonylation .Molecular Structure Analysis
The molecular weight of 2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone is 298.33 . The SMILES string representation of its structure isCOc1ccc(\\C=C\\C(=O)c2cc(C)ccc2O)c(OC)c1 . Chemical Reactions Analysis
Chalcones are structurally diverse group of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones .Physical And Chemical Properties Analysis
2,4-Dimethoxy-2’-hydroxy-5’-methylchalcone is a solid substance . It has a molecular weight of 298.33 and its empirical formula is C18H18O4 .Aplicaciones Científicas De Investigación
Cytotoxic Properties and Potential Anticancer Application
2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone, as a type of flavonoid, has been studied for its cytotoxic properties. A study on C-methylated chalcones from Syzygium samarangense revealed significant cytotoxicity against certain cancer cell lines, suggesting potential anticancer applications for these compounds (Amor et al., 2007).
Inhibition of Inflammatory Mediators
Chalcones including this compound have shown inhibitory effects on inflammatory mediators. For example, certain hydroxychalcones were found to inhibit enzymic lipid peroxidation and reduce LTB4 release from human neutrophils, indicating their potential as anti-inflammatory agents (Ballesteros et al., 1995).
Biotransformation Using Bacteria
Research on hydroxychalcones, including variants of this compound, has explored their biotransformation using bacterial strains. This process can lead to novel and unpredictable products with potential applications in various fields (Kozłowska et al., 2020).
Potential as 5-Lipoxygenase and Cyclooxygenase Inhibitors
Studies on similar dihydroxychalcones have demonstrated their potency as inhibitors of enzymes like 5-lipoxygenase and cyclooxygenase, which are critical in inflammatory processes. This indicates the potential of this compound in treating inflammation-related conditions (Sogawa et al., 1993).
Antiinflammatory Activity from Plant Sources
Dihydrochalcones derived from plants, including those similar to this compound, have shown significant anti-inflammatory activity. This opens up the possibility of using such compounds in natural anti-inflammatory therapies (Somsrisa et al., 2013).
Mecanismo De Acción
Target of Action
Chalcones, the class of compounds to which it belongs, are known to interact with a variety of biological targets .
Mode of Action
Chalcones, in general, are known to interact with their targets through various mechanisms, including binding to specific receptors . The presence of hydroxy and methoxy groups in the structure of this compound may enhance its interaction with its targets .
Biochemical Pathways
Chalcones are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases .
Pharmacokinetics
The presence of methoxy groups may enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability, efficacy, and mode of action .
Análisis Bioquímico
Biochemical Properties
The 2’-hydroxyl group is an essential feature of natural chalcones that confers significant activity by forming hydrogen bonds and sustains structural stability of the chalcone moiety .
Cellular Effects
Chalcones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Chalcones are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12-4-8-16(19)15(10-12)17(20)9-6-13-5-7-14(21-2)11-18(13)22-3/h4-11,19H,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECLVFJNGNKHY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(2-chloro-4-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2984322.png)
![N-methyl-N-[2-(methylamino)ethyl]acetamide](/img/structure/B2984325.png)


![tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2984328.png)

![5-(4-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2984330.png)

![1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one](/img/structure/B2984333.png)




